6,9-Diazaspiro[4.5]decane-7,10-dione
Overview
Description
Synthesis Analysis
The synthesis of 6,9-Diazaspiro[4.5]decane-7,10-dione and its derivatives often involves complex organic reactions that afford these compounds with high specificity and yield. A notable method involves adopting Strecker synthesis on proper cycloalkanone followed by partial hydrolysis and subsequent N-cyanomethylation to produce the spiro compounds, which are then further modified to achieve the desired products (Aboul-Enein et al., 2014). Another approach highlights a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, emphasizing a cost-effective pathway with an overall yield of 60% (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of 6,9-Diazaspiro[4.5]decane-7,10-dione showcases two independent molecules in the asymmetric unit, exhibiting nearly identical geometry but engaging in different styles of cooperative hydrogen bonding (Staško et al., 2002). Another study on the crystal structure using synchrotron powder diffraction data revealed that the compound consists of two connected rings, with the DKP ring adopting a slight boat conformation and the five-membered ring in an envelope conformation (Rohlíček et al., 2010).
Chemical Reactions and Properties
6,9-Diazaspiro[4.5]decane-7,10-dione participates in various chemical reactions, exhibiting unique reactivity profiles. For instance, its enhanced reactivity in the Castagnoli-Cushman reaction with imines was noted, displaying a broad substrate scope (Rashevskii et al., 2020). Additionally, its role in the synthesis of HIV-1 reverse transcriptase inhibitors showcases its versatility in chemical synthesis for pharmaceutical applications (Zhang et al., 2013).
Scientific Research Applications
Structural Analysis and Physical Properties
6,9-Diazaspiro[4.5]decane-7,10-dione, also known as Alaptide, exhibits interesting structural characteristics. Rohlíček et al. (2010) analyzed Alaptide using synchrotron powder diffraction data, revealing its molecular structure consisting of two connected rings: a piperazine-2,5-dione ring and a five-membered ring. This molecule adopts a boat conformation in the DKP ring, with the methyl group in an equatorial position, and an envelope conformation in the five-membered ring. The crystal structure is defined by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains (Rohlíček et al., 2010).
Pharmaceutical Synthesis and Applications
6,9-Diazaspiro[4.5]decane-7,10-dione derivatives have been studied for their pharmacological potential. Aboul-Enein et al. (2014) reported the synthesis and anticonvulsant properties of new derivatives of this compound. These derivatives exhibited promising results in seizure models, indicating their potential as anticonvulsant agents (Aboul-Enein et al., 2014). Furthermore, Ishihara et al. (1992) synthesized 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, evaluating them as muscarinic receptor binding agents and muscarinic agonists, which indicates their potential application in central nervous system therapies (Ishihara et al., 1992).
Radioprotective Properties
Shapiro et al. (1968) investigated a derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, for its radioprotective properties against lethal doses of X-radiation in mice. This study demonstrated the potential use of such derivatives as radioprotective agents (Shapiro et al., 1968).
properties
IUPAC Name |
6,9-diazaspiro[4.5]decane-7,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-5-9-7(12)8(10-6)3-1-2-4-8/h1-5H2,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECEEBDBCGPFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238161 | |
Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Diazaspiro[4.5]decane-7,10-dione | |
CAS RN |
90392-32-8 | |
Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090392328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.